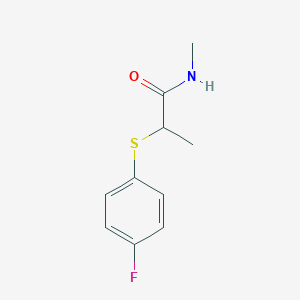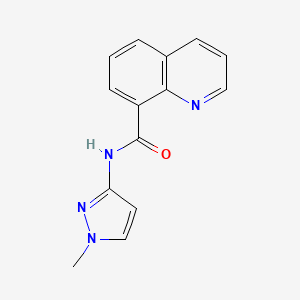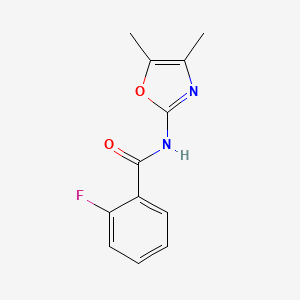
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide, also known as DOF, is a chemical compound that has been widely studied for its potential applications in scientific research. DOF is a small molecule that has shown promise in a variety of fields, including neuroscience, cancer research, and drug development. In
作用机制
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide is not fully understood, but it is believed to act as a modulator of the glutamate system. Glutamate is an important neurotransmitter in the brain that is involved in a variety of processes, including learning and memory. N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to increase the release of glutamate in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has also been shown to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide is its small size, which allows it to easily penetrate cell membranes and cross the blood-brain barrier. This makes it useful for studying the effects of drugs on the brain and for developing new drugs for the treatment of neurological diseases. However, one limitation of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide is its relatively low potency, which may limit its usefulness in certain applications.
未来方向
There are many future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide. One area of research is the development of more potent analogs of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide that may be useful in a wider range of applications. Another area of research is the study of the long-term effects of N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide on the brain and other organs. Additionally, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide may be useful in the development of new therapies for a variety of diseases, including neurodegenerative diseases, cancer, and inflammatory diseases.
合成方法
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzoic acid with 4,5-dimethyl-2-aminooxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide as a white solid that can be purified using column chromatography.
科学研究应用
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug development, N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide has been used as a lead compound for the development of new drugs.
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPCEMLGPKILQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)
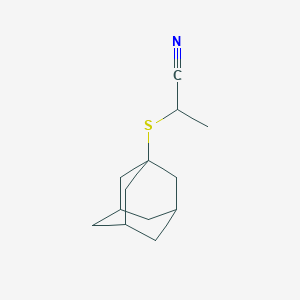
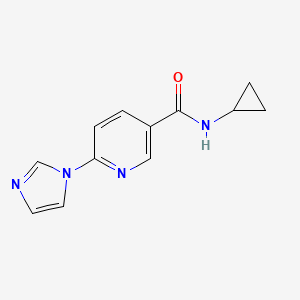
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)


![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
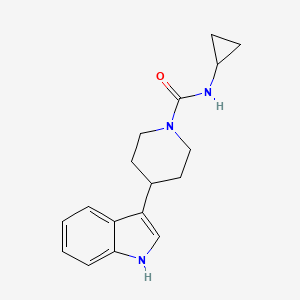
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)
